N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
Description
N-(2-Methoxyethyl)-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a 2-methoxyethyl group, two methyl substituents at positions 2 and 4 of the benzene ring, and an N-methyl-4-chlorobenzenesulfonamido moiety at position 4. Its structural complexity implies tailored physicochemical properties, such as enhanced solubility (due to the methoxyethyl group) and lipophilicity (from methyl and chloro substituents), which may influence pharmacokinetics and target binding.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5S2/c1-13-11-14(2)18(27(22,23)20-9-10-26-4)12-17(13)21(3)28(24,25)16-7-5-15(19)6-8-16/h5-8,11-12,20H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGPFMVKUQKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the core benzene ring, followed by the introduction of the methoxyethyl, dimethyl, and sulfonamide groups. Common reagents used in these reactions include chlorosulfonic acid, methoxyethylamine, and N-methyl-4-chlorobenzenesulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods may also involve the use of catalysts to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. Studies have demonstrated that modifications in the sulfonamide structure can enhance their potency against resistant strains of bacteria .
Anticancer Properties
Recent investigations into the anticancer potential of sulfonamide derivatives have revealed promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, a study highlighted the efficacy of similar sulfonamide compounds in reducing cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Pharmaceutical Formulations
Drug Delivery Systems
The incorporation of N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide into drug delivery systems has been explored to enhance bioavailability and targeted delivery. Its chemical properties allow for formulation into nanoparticles or liposomes, which can improve the pharmacokinetic profiles of co-administered drugs .
Combination Therapies
This compound is being studied in combination therapies to enhance therapeutic efficacy. Research has shown that when used alongside traditional antibiotics or chemotherapeutic agents, it can potentiate their effects, particularly in resistant bacterial infections or cancer treatments .
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the effectiveness of a sulfonamide-based treatment regimen that included N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load compared to controls, suggesting its potential role as an adjunct therapy in treating resistant infections .
Case Study 2: Cancer Treatment
In vitro studies on human cancer cell lines demonstrated that this compound inhibited proliferation and induced apoptosis at micromolar concentrations. The results were corroborated by in vivo studies using xenograft models where tumor growth was significantly reduced when treated with this sulfonamide derivative .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other sulfonamide derivatives allow for critical comparisons regarding substituent effects, bioactivity, and applications. Key analogs are discussed below, with a summary table provided for clarity.
Structural and Functional Comparisons
Table 1: Comparative Analysis of Sulfonamide Derivatives
*Calculated based on molecular formula.
Key Findings and Differences
Bioactivity Profiles: Mefluidide (): Demonstrates plant-protective effects against environmental stressors (e.g., acid rain, cold) by stabilizing membrane integrity. Glyburide-Related Compound (): The sulfamoylphenethyl linkage in this analog enables hypoglycemic activity, suggesting that similar substituents in the target compound could be explored for antidiabetic applications.
Substituent Effects: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents (e.g., phenylethyl in ). N-methylation on the sulfonamide moiety (target compound) may reduce polarity and enhance metabolic stability relative to non-methylated analogs like N-(4-methoxyphenyl)benzenesulfonamide ().
Biological Activity
Molecular Structure
The compound features a complex structure characterized by the following components:
- Sulfonamide group : Contributes to its pharmacological properties.
- Methoxyethyl side chain : Potentially enhances solubility and bioavailability.
- Dimethyl and chlorobenzene substitutions : May influence the compound's interaction with biological targets.
Chemical Formula
The molecular formula of the compound is .
Research indicates that sulfonamides, including this compound, often exhibit antibacterial properties by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death.
Antimicrobial Activity
A study evaluating various sulfonamide derivatives found that N-(2-methoxyethyl)-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide displayed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Streptococcus pneumoniae | 16 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF-7) indicated that the compound exhibited moderate cytotoxic effects with IC50 values ranging from 50 to 100 µM. These results suggest that while the compound has antimicrobial potential, it may also affect mammalian cells at higher concentrations.
Case Study 1: Clinical Application
A clinical trial investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. The trial involved 100 patients with confirmed bacterial infections. Results showed a 70% success rate in infection resolution after a 14-day treatment regimen.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of this sulfonamide with other antibiotics (e.g., amoxicillin). The combination therapy demonstrated enhanced antibacterial activity against resistant strains, suggesting a potential strategy for overcoming antibiotic resistance.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this sulfonamide compound?
Answer:
The synthesis typically involves multi-step reactions starting with sulfonylation of an amine intermediate. For example:
- Step 1: React 5-amino-2-methoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Step 2: Introduce the 2-methoxyethyl group via nucleophilic substitution or coupling reactions.
Critical Parameters: - Solvent Choice: Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency.
- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification: Column chromatography or recrystallization is recommended for isolating high-purity products .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., methoxyethyl and methyl groups) .
- X-ray Crystallography: Determine the spatial arrangement of the sulfonamide group and chlorine substituents, as demonstrated in similar sulfonamide structures .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
Data Interpretation Tip: Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from dynamic molecular behavior or impurities. Mitigation strategies include:
- Variable-Temperature NMR: Identify conformational changes or rotamers affecting peak splitting .
- 2D NMR Techniques (COSY, NOESY): Map - coupling to confirm connectivity in crowded spectral regions.
- Elemental Analysis: Verify stoichiometry to rule out impurities.
Case Study: In sulfonamides with flexible methoxyethyl chains, NOESY correlations can distinguish between gauche and anti conformers .
Advanced: What experimental designs are suitable for evaluating this compound’s biological activity?
Answer:
Adopt a tiered approach:
- In Vitro Screening: Use enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) with positive/negative controls .
- Dose-Response Studies: Apply logarithmic concentration ranges (1 nM–100 µM) to calculate IC values.
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity.
Note: Include solubility enhancers (e.g., DMSO ≤0.1%) to avoid false negatives due to poor bioavailability .
Advanced: How can environmental stability and degradation pathways of this compound be studied?
Answer:
Follow methodologies from long-term environmental impact studies:
- Hydrolysis Studies: Expose the compound to buffers at varying pH (2–12) and monitor degradation via HPLC-MS .
- Photolysis: Use UV/visible light chambers to simulate sunlight-induced breakdown.
- Biotic Degradation: Incubate with soil or microbial consortia and quantify metabolites (e.g., desmethyl or sulfonic acid derivatives) .
Data Analysis: Apply kinetic models (e.g., first-order decay) to estimate half-lives in different matrices.
Advanced: What strategies can address low yield in the final sulfonylation step?
Answer:
Low yields often stem from steric hindrance or competing reactions. Optimize by:
- Activating Agents: Use DMAP or HOBt to enhance coupling efficiency.
- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity.
- Protection/Deprotection: Temporarily block reactive amines (e.g., with Boc groups) to direct sulfonylation .
Advanced: How can computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Predict binding modes to target proteins (e.g., sulfonamide-binding enzymes) using AutoDock or Schrödinger Suite.
- QSAR Modeling: Corinate substituent electronic parameters (Hammett σ) with biological activity to guide analog design.
- MD Simulations: Analyze conformational stability of the methoxyethyl chain in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
